11-Bromo-5,5-difluoro-4,6-dioxa-10,12-diazatricyclo[7.3.0.03,]dodeca-1,3(7),8,10-tetraene
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Overview
Description
11-Bromo-5,5-difluoro-4,6-dioxa-10,12-diazatricyclo[7.3.0.03,]dodeca-1,3(7),8,10-tetraene is a complex organic compound with the molecular formula C8H3BrF2N2O2. This compound is characterized by its unique tricyclic structure, which includes bromine, fluorine, oxygen, and nitrogen atoms. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Bromo-5,5-difluoro-4,6-dioxa-10,12-diazatricyclo[7.3.0.03,]dodeca-1,3(7),8,10-tetraene typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-6,6-difluoro-[1,3]dioxolo[4,5-f]benzimidazole.
Reaction with Sodium Hydride: 0.2 g (5 mmol) of sodium hydride (60%) is added to a stirred mixture of 1.4 g (5 mmol) of the starting material and 30 ml of absolute tetrahydrofuran at room temperature. The reaction mixture is stirred for 30 minutes.
Addition of Reagents: 1.0 g (5.5 mmol) of another reagent is added to the mixture, and the reaction is allowed to proceed under controlled conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
11-Bromo-5,5-difluoro-4,6-dioxa-10,12-diazatricyclo[7.3.0.03,]dodeca-1,3(7),8,10-tetraene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may alter the oxidation state of the compound.
Scientific Research Applications
11-Bromo-5,5-difluoro-4,6-dioxa-10,12-diazatricyclo[7.3.0.03,]dodeca-1,3(7),8,10-tetraene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-Bromo-5,5-difluoro-4,6-dioxa-10,12-diazatricyclo[7.3.0.03,]dodeca-1,3(7),8,10-tetraene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,5-Difluoro-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraen-11-amine: Similar tricyclic structure with sulfur instead of bromine.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Contains bromine and fluorine atoms but differs in the overall structure.
Uniqueness
11-Bromo-5,5-difluoro-4,6-dioxa-10,12-diazatricyclo[7.3.0.03,]dodeca-1,3(7),8,10-tetraene is unique due to its specific arrangement of bromine, fluorine, oxygen, and nitrogen atoms within a tricyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C8H3BrF2N2O2 |
---|---|
Molecular Weight |
277.02 g/mol |
IUPAC Name |
6-bromo-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole |
InChI |
InChI=1S/C8H3BrF2N2O2/c9-7-12-3-1-5-6(2-4(3)13-7)15-8(10,11)14-5/h1-2H,(H,12,13) |
InChI Key |
RSYWNTCKIJEFOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC3=C1OC(O3)(F)F)N=C(N2)Br |
Origin of Product |
United States |
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